
1-EBIO
Descripción
1-EBIO (1-Ethyl-2-benzimidazolinone) is a benzimidazolone derivative that acts as a positive modulator of small-conductance (SK, KCa2.x) and intermediate-conductance (IK, KCa3.1) calcium-activated potassium channels. It enhances channel activity by increasing their Ca²⁺ sensitivity, leading to membrane hyperpolarization and reduced cellular excitability . Structurally, this compound binds at the interface of calmodulin (CaM) and the calmodulin-binding domain (CaMBD) of SK channels, disrupting interactions between CaM and CaMBD to form a new ligand-binding pocket .
This compound has been extensively studied in neurological and cardiovascular contexts. It suppresses ictal activity by restoring afterhyperpolarization (AHP) currents in neurons , reduces alcohol intake in mice , and promotes endothelial-dependent vasodilation by activating IK channels .
Propiedades
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-45-1 | |
Record name | 1-EBIO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylbenzimidazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Key Reactants and Reaction Mechanisms
Condensation of o-Phenylenediamine with Ethyl Chloroformate
A widely referenced approach involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions . This method proceeds through nucleophilic acyl substitution, where the amine group of o-phenylenediamine attacks the carbonyl carbon of ethyl chloroformate, forming an intermediate urea derivative. Subsequent cyclization eliminates ethanol, yielding the benzimidazolinone core.
Proposed Reaction Pathway:
-
Nucleophilic Attack : The primary amine of o-phenylenediamine reacts with ethyl chloroformate, forming a carbamate intermediate.
-
Cyclization : Intramolecular attack by the secondary amine induces ring closure, expelling ethanol.
-
Aromatization : The resulting structure undergoes tautomerization to stabilize the aromatic benzimidazolinone system.
Alternative Alkylation Routes
Post-cyclization alkylation represents another potential strategy. For instance, 2-benzimidazolinone can be treated with ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group at the N1 position . However, this method may suffer from lower regioselectivity and requires stringent purification steps.
Optimization of Reaction Conditions
Solvent and Temperature
Optimal yields are achieved in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (60–80°C) . Elevated temperatures accelerate cyclization but risk side reactions, necessitating careful temperature control.
Catalytic Systems
Base catalysts like triethylamine or potassium carbonate are critical for deprotonating intermediates and facilitating cyclization . Stoichiometric amounts of base ensure complete conversion, though excess base may promote hydrolysis of reactive intermediates.
Yield and Purity Considerations
Reported yields for analogous benzimidazolinones range from 60% to 75% under optimized conditions . Recrystallization from ethanol or methanol is commonly employed to enhance purity, with final products characterized via melting point analysis, NMR, and mass spectrometry.
Industrial-Scale Production Challenges
Scaling benzimidazolinone synthesis introduces challenges such as:
-
Heat Management : Exothermic cyclization necessitates efficient cooling systems to prevent runaway reactions.
-
Solvent Recovery : Large-scale reactions require solvent recycling to reduce costs and environmental impact.
-
Regioselectivity : Ensuring exclusive alkylation at the N1 position demands precise stoichiometry and reaction monitoring.
Continuous flow reactors have been proposed to address these issues, enabling better control over reaction parameters and improving reproducibility .
Comparative Analysis of Synthetic Routes
Parameter | Condensation Route | Post-Cyclization Alkylation |
---|---|---|
Reagents | Ethyl chloroformate | 2-Benzimidazolinone, EtI |
Yield | 60–75% | 40–55% |
Purity | High (≥95%) | Moderate (80–90%) |
Scalability | Suitable for scale-up | Limited by regioselectivity |
Cost Efficiency | Moderate | Higher (additional steps) |
Recent Advances and Modifications
Recent efforts focus on derivatizing 1-EBIO to enhance potency or selectivity. For example, halogenated analogs like DC-EBIO (5,6-dichloro-1-ethyl-2-benzimidazolinone) are synthesized by introducing chlorine substituents prior to cyclization . Such modifications often employ electrophilic aromatic substitution, leveraging directing effects of the benzimidazolinone core.
Análisis De Reacciones Químicas
Synthetic Routes and Reaction Conditions
The synthesis of 1-EBIO involves condensation reactions. A common method (Figure 1) uses:
- Reactants : o-Phenylenediamine and ethyl chloroformate.
- Conditions : Basic environment (e.g., NaOH/K₂CO₃) in ethanol/methanol under reflux .
- Mechanism : Nucleophilic acyl substitution followed by cyclization to form the benzimidazolinone core.
Table 1: Synthetic Parameters
Parameter | Details |
---|---|
Temperature | 60–80°C (reflux) |
Solvent | Ethanol, methanol, or THF |
Catalyst/Base | NaOH, K₂CO₃, or triethylamine |
Yield | 60–75% (optimized protocols) |
Substitution Reactions
- Halogenation : Introduction of halogens (e.g., Cl, Br) at the benzimidazole ring via electrophilic substitution.
- Alkylation/Acylation : Modifications at the ethyl side chain using alkyl halides or acyl chlorides .
Oxidation and Reduction
- Oxidation : Conversion to benzimidazole derivatives using KMnO₄ or H₂O₂ under acidic conditions .
- Reduction : Hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl moiety .
Table 2: Key Derivatives and Modifications
Derivative | Reaction Type | Biological Activity |
---|---|---|
DC-EBIO | Halogenation | Enhanced IK channel activation |
NS309 | Substitution | 100x higher SK/IK potency |
CyPPA | Cyclopropane addition | SK2/SK3 selectivity |
Interaction with Biomolecular Targets
This compound’s pharmacological effects arise from non-covalent interactions with ion channels:
Binding Pocket Analysis
Structural studies (X-ray crystallography, molecular docking) reveal:
- Binding Site : Interface between calmodulin (CaM) and the channel’s CaM-binding domain (CaMBD) .
- Key Residues : A477, L480 (CaMBD); F19, M71 (CaM) .
Figure 2 : Binding mode of this compound at the CaM-CaMBD interface (PDB: 4G28) .
Reaction Thermodynamics and Kinetics
Aplicaciones Científicas De Investigación
Cystic Fibrosis Research
A pivotal study demonstrated that 1-EBIO significantly potentiates CFTR-mediated Cl⁻ secretion in rectal biopsies from cystic fibrosis patients. The study involved 47 CF patients with various CFTR mutations and highlighted that this compound could enhance cAMP-induced Cl⁻ secretion by approximately 44.4% in tissues with residual CFTR function . This suggests that this compound could be used to augment existing therapies aimed at improving CFTR function in patients with cystic fibrosis.
Immunomodulation Studies
Research has indicated that this compound may also play a role in immunomodulation. In a study examining the effects of pharmacological agents on immune responses, it was found that administering this compound prior to testing fear expression in mice reduced conditioned freezing responses, suggesting an influence on emotional and stress-related pathways . This opens avenues for exploring its potential in treating anxiety disorders or enhancing immune responses.
Pain Management
Another area of application is in pain management, where studies have shown that this compound can modulate hypersensitivity responses in animal models. For instance, intrathecal administration of related compounds has been shown to reverse mechanical hypersensitivity induced by nerve injury, indicating a potential role for this compound in pain relief strategies .
Data Tables
The following table summarizes key findings from various studies involving this compound:
Case Study 1: Cystic Fibrosis Treatment Enhancement
In a clinical study involving rectal biopsies from cystic fibrosis patients, researchers observed that this compound not only activated CFTR-mediated Cl⁻ secretion but also worked synergistically with other CFTR correctors and potentiators to improve overall ion transport efficiency . This case underscores the potential of this compound as an adjunct therapy in cystic fibrosis management.
Case Study 2: Pain Modulation
In another experimental setup, the application of this compound was linked to significant changes in pain sensitivity among subjects with induced nerve injuries. The results indicated that this compound could be pivotal in developing new analgesics targeting ion channel modulation as a mechanism for pain relief .
Mecanismo De Acción
El mecanismo de acción de 1-Etil-2-bencimidazolinona involucra su interacción con canales iónicos específicos. Al unirse a estos canales, el compuesto mejora su conductancia, lo que lleva a un aumento del flujo de iones. Este efecto es particularmente significativo en el caso del canal de potasio dependiente de voltaje KCNQ2 y los canales de potasio activados por calcio. Los objetivos moleculares y las vías involucradas incluyen la estabilización de la interacción entre la calmodulina y los canales, lo que desplaza la curva de activación y promueve la actividad del canal .
Comparación Con Compuestos Similares
Potency and Binding Mechanisms
1-EBIO’s potency is significantly lower than its structural analogs. Key comparisons include:
Table 1: Potency and Interaction Energies of this compound and Analogs
Compound | EC₅₀ (SK2) | Interaction Energy (Eint, kcal/mol) | Key Structural Features |
---|---|---|---|
This compound | ~50 μM | -29.5 | Ethyl group at N1; no halogenation |
DCEBIO | ~5–10 μM | -32.6 (estimated) | 5,6-dichloro substitution |
NS309 | ~0.05 μM | -43.5 | Dichloroindole-oxime scaffold |
SKS-11 | ~1 μM | -38.8 | Bromo-methyl substitution |
SKS-14 | ~10 μM | -32.6 | Fluoro-hydroxyimino substitution |
- NS309 is the most potent (1,000-fold > this compound; EC₅₀ ~50 nM) due to strong electrostatic interactions with residues M51, K75 (CaM), and A477 (CaMBD) . Its dichloroindole-oxime structure enhances binding pocket interactions, yielding the highest Eint (-43.5 kcal/mol) .
- DCEBIO (5,6-dichloro-1-EBIO) improves potency 20–100-fold over this compound via halogenation, which strengthens hydrophobic and electrostatic interactions .
- SKS-11/14 exhibit intermediate potency, with bromo/fluoro substitutions optimizing van der Waals (VDW) interactions .
Selectivity and Off-Target Effects
- This compound: Non-selective; activates SK1-3 and IK channels, altering both medium and slow AHPs . Also inhibits T-type Ca²⁺ channels at high concentrations .
- NS309 : Greater SK2/IK selectivity. Enhances medium AHP without affecting slow AHP, making it a superior tool for studying neuronal excitability .
Structural and Functional Insights
Table 2: Key Binding Pocket Interactions
Compound | Critical Residues | Dominant Interaction Type |
---|---|---|
This compound | CaM (M71, K75); CaMBD (A477) | Weak electrostatic |
NS309 | CaM (M51, K75); CaMBD (L480) | Strong electrostatic |
DCEBIO | CaM (M71); CaMBD (A477) | Enhanced VDW |
- Mutations at A477 (e.g., A477V) increase this compound’s efficacy by 10-fold, highlighting its role in binding pocket formation .
- NS309’s dichloro groups optimize distances to M51 (2.8 Å) and K75 (3.1 Å), maximizing electrostatic contributions (-12.3 kcal/mol) .
Therapeutic Potential and Limitations
Actividad Biológica
1-EBIO (1-ethyl-2-benzimidazolone) is a compound recognized for its role as a potassium channel opener, particularly affecting small-conductance calcium-activated potassium (SK) channels. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various physiological and pathological contexts.
This compound primarily activates SK channels, which are crucial for regulating neuronal excitability and various cellular functions. By enhancing the activity of these channels, this compound influences intracellular calcium levels and membrane potential.
Key Mechanisms:
- Activation of SK Channels: this compound increases the activity of SK channels at micromolar concentrations, leading to hyperpolarization of the cell membrane and modulation of neurotransmitter release .
- Potentiation of CFTR Function: In cystic fibrosis research, this compound has been shown to enhance CFTR-mediated chloride secretion by activating KCNN4 K⁺ channels, thereby increasing the driving force for chloride exit in epithelial tissues .
1. Cystic Fibrosis Treatment
Research indicates that this compound can potentiate residual CFTR function in patients with cystic fibrosis. In a study involving rectal biopsies from cystic fibrosis patients, this compound enhanced cAMP-induced Cl⁻ secretion by approximately 44.4% in tissues with residual CFTR function . This suggests a potential therapeutic role in improving chloride transport in affected individuals.
2. Neurological Applications
In studies examining sensory neuron responses, this compound was found to modulate neuronal excitability. It inhibited responses to mechanical stimuli when applied to spinal neurons, indicating its potential use in managing pain and sensory disorders . The compound's ability to enhance SK channel activity may provide a novel approach to treating conditions characterized by hyperexcitability.
3. Cancer Research
Recent investigations into head and neck squamous cell carcinoma (HNSCC) have demonstrated that this compound can rescue cancer cells from Ca²⁺ ionophore-induced cell death. This effect is attributed to the activation of SK4 channels, highlighting its potential as an anti-cancer agent . The modulation of SK channels may offer new strategies for targeting cancer cell survival mechanisms.
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Cystic Fibrosis | Enhanced CFTR-mediated Cl⁻ secretion by 44.4% in CF tissues with residual function | Potential therapeutic agent for improving chloride transport |
Neurological Pain | Inhibition of sensory neuron responses to mechanical stimuli | Possible treatment for pain management |
Cancer Cell Survival | Rescue of HNSCC cells from Ca²⁺ overload-induced death | New anti-cancer therapeutic strategies |
Pharmacological Profile
This compound exhibits a range of pharmacological effects:
- EC50 Values: Reported EC50 values range from 300 to 700 µM for KCa2 channel activation .
- Therapeutic Effects: It has been shown to improve motor performance in models of episodic ataxia and reduce seizure activity at specific dosages (10–80 mg/kg) .
- Side Effects: At higher concentrations (80 mg/kg), sedation was noted, indicating a need for careful dosage management when considering therapeutic applications .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 1-EBIO in modulating ion channels?
- This compound acts as a positive allosteric modulator of calcium-activated potassium (KCa) channels, specifically enhancing intermediate (IK, KCa3.1) and small conductance (SK, KCa2.x) channels. It binds at the interface of calmodulin (CaM) and the channel's CaM-binding domain, stabilizing the open conformation in the presence of intracellular Ca²⁺ . This increases K⁺ efflux, leading to membrane hyperpolarization and downstream effects on cellular excitability or secretion .
- Methodological Note : Validate channel specificity using inhibitors like apamin (SK blocker) or clotrimazole (IK blocker) to isolate contributions of specific KCa subtypes .
Q. How does this compound influence epithelial chloride secretion in disease models like cystic fibrosis (CF)?
- In CFTR-deficient epithelia, this compound potentiates residual CFTR-mediated Cl⁻ secretion by activating basolateral KCNN4 (IK) channels, which maintain the electrochemical gradient for Cl⁻ efflux. This is observed in human rectal biopsies, where this compound increased short-circuit current (Isc) by 264.6 ± 13.5 μA/cm² under cAMP stimulation .
- Methodological Note : Use Ussing chamber assays with basolateral application of this compound (EC₅₀ ~583.8 mmol/L in rectal epithelia) and confirm CFTR dependence with CFTRinh-172 .
Q. What experimental conditions are critical for achieving consistent this compound effects in electrophysiology studies?
- Intracellular Ca²⁺ levels, temperature, and cell type significantly impact outcomes. For example, this compound increased EDHF-mediated vascular relaxation by 82.6% ± 2.6% at 37°C vs. 84.3% ± 5.0% at 4°C, highlighting temperature sensitivity . In Calu-3 airway cells, EC₅₀ was ~500 μM, requiring higher concentrations than in neuronal models .
- Methodological Note : Pre-equilibrate cells with Ca²⁺ ionophores (e.g., ionomycin) to ensure intracellular Ca²⁺ availability for SK/IK activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different KCa channel subtypes?
- Structural studies reveal that IK channels (e.g., KCa3.1) are more sensitive to this compound than SK channels due to unique residues (e.g., Val477 and Met480 in IK vs. Ala477 and Leu480 in SK2). SK2 mutants mimicking IK residues (A477V/L480M) show enhanced this compound sensitivity, confirming the binding pocket’s role .
- Methodological Note : Use site-directed mutagenesis and homology modeling to compare this compound binding kinetics in SK vs. IK channels .
Q. What explains the paradoxical activation of IK channels in vascular smooth muscle cells (CPASMCs) under low intracellular Ca²⁺?
- In CPASMCs, this compound increased outward K⁺ currents by >400% despite low baseline Ca²⁺, suggesting co-modulation by other conductances or Ca²⁺-independent mechanisms. TRAM-34 (IK inhibitor) abolished these currents, confirming functional IK expression in SMCs .
- Methodological Note : Combine patch-clamp recordings with Ca²⁺ chelators (e.g., BAPTA-AM) to dissect Ca²⁺-dependent vs. independent effects .
Q. How does this compound mitigate alcohol withdrawal-induced seizures, and what are its limitations?
- This compound reduces neuronal hyperexcitability during ethanol withdrawal by enhancing SK channel-mediated afterhyperpolarization (AHP), attenuating NMDA receptor-driven excitotoxicity. In mice, it decreased seizure activity by 45–60% but lacked subtype selectivity, potentially affecting off-target pathways .
- Methodological Note : Pair this compound with apamin to isolate SK-specific effects and assess behavioral outcomes using validated seizure scales (e.g., Racine score) .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound dose-response curves across tissues?
- EC₅₀ values vary widely (e.g., 500 μM in Calu-3 cells vs. 583.8 mmol/L in rectal epithelia), reflecting differences in channel density, auxiliary subunits, or Ca²⁺ buffering. Normalize responses to maximal this compound-induced currents (Isc’ max) and use Hill equation fitting for cross-study comparisons .
- Methodological Note : Include positive controls (e.g., NS309 for IK) to benchmark potency in novel systems .
Q. What strategies validate the role of endothelial cells in this compound-induced vascular relaxation?
- Endothelial removal shifts this compound dose-response curves, as seen in studies where relaxation was reduced by 40–50% in denuded vessels. Confirm endothelial dependence via co-culture models or nitric oxide synthase inhibitors .
Q. Tables for Key Findings
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.